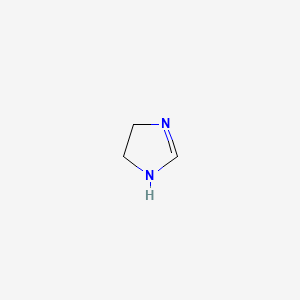
Imidazoline
Vue d'ensemble
Description
Imidazoline is a class of heterocyclic compounds formally derived from imidazoles by the reduction of one of the two double bonds. There are three known isomers: 2-imidazoline, 3-imidazoline, and 4-imidazoline. The 2- and 3-imidazolines contain an imine center, whereas the 4-imidazolines contain an alkene group . Imidazolines are notable for their presence in several drugs and their utility in various industrial applications.
Mécanisme D'action
Mode of Action
Imidazoline interacts with its targets, the this compound receptors, to exert its effects. For instance, the interaction of this compound with the I1 receptor contributes to the control of blood pressure . Rilmenidine, an antihypertensive agent with selectivity for I1 this compound receptors, acts centrally by reducing sympathetic overactivity and in the kidney by inhibiting the Na+/H+ antiport .
Biochemical Pathways
This compound affects several biochemical pathways. Its interaction with the I1 receptor leads to a reduction in systemic sympathetic tone . This reduction in sympathetic activity is mainly responsible for its antihypertensive effect . Activation of I1 receptors also causes choline phospholipid hydrolysis, leading to the generation of diacylglyceride, which in turn triggers the generation of second messengers including arachidonic acid and eicosanoids .
Result of Action
The molecular and cellular effects of this compound’s action are diverse, depending on the specific receptor it interacts with. For instance, the interaction of this compound with the I1 receptor leads to a reduction in systemic sympathetic tone, which results in a decrease in blood pressure . Furthermore, this compound derivatives have shown potential therapeutic efficacy in the treatment of a variety of disorders, including hypertension and hyperglycemia .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the properties of the this compound core are hydrophilic and basic in nature, which exists in protonated form at physiological pH. This phenomenon hinders its efficiency to pass through the blood–brain barrier
Analyse Biochimique
Biochemical Properties
Imidazoline plays a significant role in biochemical reactions, particularly through its interactions with enzymes, proteins, and other biomolecules. One of the key interactions involves this compound binding sites, which are specific receptors found in various tissues. These binding sites are known to interact with enzymes such as monoamine oxidase and proteins like this compound receptor proteins. The nature of these interactions often involves the modulation of enzyme activity and receptor signaling pathways, leading to various physiological effects .
Cellular Effects
This compound has profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the insulin signaling pathway, leading to improved glucose uptake in cells. Additionally, this compound can alter gene expression by interacting with transcription factors, resulting in changes in protein synthesis and cellular responses .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific receptors, such as this compound binding sites, which then modulate the activity of enzymes like monoamine oxidase. This interaction can lead to the inhibition of enzyme activity, resulting in altered levels of neurotransmitters and other signaling molecules. Furthermore, this compound can influence gene expression by binding to transcription factors, thereby regulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exert beneficial effects, such as improved glucose metabolism and reduced blood pressure. At high doses, this compound can cause toxic or adverse effects, including neurotoxicity and organ damage. Threshold effects have been observed, where the beneficial effects plateau at a certain dosage, and further increases in dosage lead to adverse outcomes .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, this compound can influence the activity of enzymes involved in glucose metabolism, leading to changes in glucose uptake and utilization. Additionally, this compound can affect the levels of metabolites such as neurotransmitters, thereby modulating neuronal signaling and function .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These transporters facilitate the uptake of this compound into cells, where it can interact with its target receptors and enzymes. The distribution of this compound within tissues can affect its localization and accumulation, influencing its overall biological activity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, this compound may localize to the mitochondria, where it can modulate mitochondrial function and energy production. The precise localization of this compound within the cell can determine its specific effects on cellular processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Imidazolines can be synthesized through several methods. One common route involves the reaction of a nitrile with a diamine over a copper salt to give imidazolines, which are then dehydrogenated over an aluminum-zinc oxide catalyst to yield imidazoles . Another method involves the preparation of imidazoline corrosion inhibitors by reacting organic acids and amines in a mole ratio of 1:1.1-1.3, followed by a series of heating and stirring steps under controlled temperatures .
Industrial Production Methods: Industrial production of imidazolines often involves the use of fatty acids and amines. For example, hydroxyethyl imidazolines are produced by reacting fatty acids with aminoethyl ethanolamine. This process is typically carried out in a ratio of 1:1 under specific conditions to yield the desired this compound derivatives .
Analyse Des Réactions Chimiques
Types of Reactions: Imidazolines undergo various chemical reactions, including oxidation, reduction, and substitution. For instance, the atmospheric oxidation of imidazoline initiated by hydroxyl radicals can proceed via OH-addition and H-abstraction pathways .
Common Reagents and Conditions: Common reagents used in this compound reactions include nitriles, diamines, and copper salts for synthesis, as well as hydroxyl radicals for oxidation reactions. Reaction conditions often involve controlled temperatures and the presence of catalysts to facilitate the desired transformations .
Major Products: The major products formed from this compound reactions depend on the specific reaction conditions and reagents used. For example, the oxidation of this compound can yield various oxidized derivatives, while substitution reactions can produce a range of substituted imidazolines .
Applications De Recherche Scientifique
Imidazolines have a wide range of scientific research applications across various fields:
Chemistry: Imidazolines are used as organocatalysts in the synthesis of a wide range of organic molecules. They are also employed as ligands in metal complexation reactions .
Biology: In biological research, imidazolines are studied for their potential therapeutic efficacy in treating disorders such as hypertension, hyperglycemia, Parkinson’s disease, and Alzheimer’s disease .
Medicine: Imidazoline-containing drugs have expanded dramatically since the discovery of the this compound binding site in 1984. These drugs are used to treat a variety of conditions, including anthelmintic, antifungal, and anticancer therapies .
Industry: Imidazolines are widely used in industrial applications as surfactants, emulsifiers, and corrosion inhibitors. They are also employed in the textile industry as fabric softeners and antistatic agents .
Comparaison Avec Des Composés Similaires
Imidazoles: These compounds have a similar ring structure but differ in their oxidation state and reactivity.
Pyrazoles: Pyrazoles are isomeric with imidazolines but have different nitrogen atom positions within the ring.
Uniqueness: Imidazolines are unique in their ability to form stable complexes with metals and their utility as organocatalysts. Their specific binding to imidazoline receptors also distinguishes them from other heterocyclic compounds .
Propriétés
IUPAC Name |
4,5-dihydro-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2/c1-2-5-3-4-1/h3H,1-2H2,(H,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTNDZQHUAFNZQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060127 | |
| Record name | 1H-Imidazole, 4,5-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
70.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
504-75-6, 28299-33-4 | |
| Record name | 2-Imidazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=504-75-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Imidazoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504756 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Imidazole, dihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028299334 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Imidazole, 4,5-dihydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Imidazole, 4,5-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-dihydro-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.273 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-IMIDAZOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D36R5YLK6R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details




















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are imidazoline binding sites (IGRS)?
A: this compound/guanidinium receptive sites (IGRS) are membrane proteins that exhibit high affinity for compounds with this compound or guanidinium moieties. [] Their precise role in cellular responses remains an active area of research.
Q2: What is the role of I1-imidazoline receptors in the central nervous system?
A: I1-imidazoline receptors in the brainstem, specifically the rostral ventrolateral medulla, are implicated in mediating the antihypertensive effects of certain this compound compounds. []
Q3: Can imidazolines influence neurotransmitter gene expression?
A: Research suggests that this compound receptors may be linked to neurotransmitter gene expression. Clonidine, for instance, has been shown to stimulate the expression of phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in epinephrine synthesis, in rat adrenal glands and bovine chromaffin cells. []
Q4: What is the role of I2-imidazoline receptors in astrocytes?
A: I2-imidazoline receptors are expressed in astrocytes, a type of glial cell in the brain. [] Activation of these receptors by ligands like idazoxan has been shown to increase the levels of mRNA for glial fibrillary acidic protein (GFAP), a protein involved in astrocyte structure and function.
Q5: Do imidazolines affect cellular proliferation?
A: Studies on human coronary artery vascular smooth muscle cells show that stimulating this compound receptors with ligands like idazoxan or agmatine can inhibit serum-stimulated proliferation. [] This antiproliferative effect appears to involve interference with intracellular signaling cascades related to cell growth.
Q6: Can imidazolines induce autophagy?
A: Research indicates that some imidazolines, like idazoxan, can induce autophagy in RAW264.7 cells, a murine macrophage-like cell line. [] This process is characterized by increased levels of LC3-II, an autophagosomal marker, and an increased number of autophagosomes.
Q7: What is the basic chemical structure of imidazolines?
A: Imidazolines are characterized by a five-membered heterocyclic ring containing two nitrogen atoms. The position and nature of substituents on this ring significantly influence their pharmacological properties. [, ]
Q8: Can the carbon bridge in imidazolines be modified?
A: Modifying the carbon bridge separating the this compound ring from other functional groups can significantly impact its interaction with α-adrenergic receptors. [] Extending the bridge to two carbons or replacing it with a nitrogen atom generally reduces affinity and efficacy.
Q9: Can imidazolines be used as corrosion inhibitors?
A: Yes, certain this compound derivatives exhibit excellent corrosion inhibition properties, particularly in acidic environments. [, , ] Their effectiveness is often attributed to their ability to form a protective layer on metal surfaces, preventing corrosive agents from reaching the metal.
Q10: How is computational chemistry used in this compound research?
A: Computational techniques like quantum chemical calculations and molecular dynamics simulations provide insights into the relationship between the structure of imidazolines and their inhibitory properties. [, ] These methods help to identify active sites and predict the effectiveness of new inhibitor candidates.
Q11: Can quantitative structure-activity relationship (QSAR) models be built for imidazolines?
A: QSAR models have been successfully developed for this compound derivatives using descriptors obtained from quantum chemical calculations and experimental data. [] These models correlate structural features with inhibition efficiency, facilitating the design of novel corrosion inhibitors.
Q12: How does the length of the hydrocarbon chain in this compound derivatives affect their properties?
A: The length of the hydrocarbon chain in this compound molecules influences their hydrophobicity and, consequently, their performance as corrosion inhibitors. [] Longer chains generally lead to increased hydrophobicity and improved inhibition efficiency.
Q13: What is the significance of the substituents on the this compound ring?
A: Substituents on the this compound ring can significantly influence the compound's affinity and selectivity for different receptor subtypes. [, ] Careful selection of these substituents is crucial for optimizing desired pharmacological effects.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
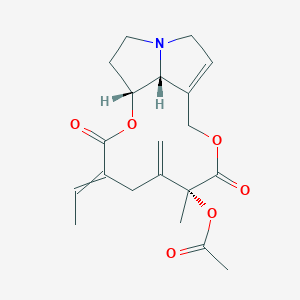
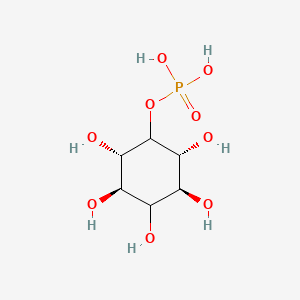
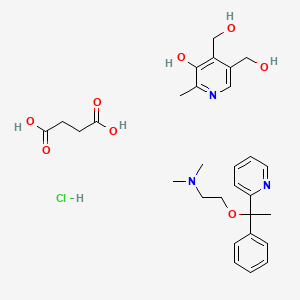

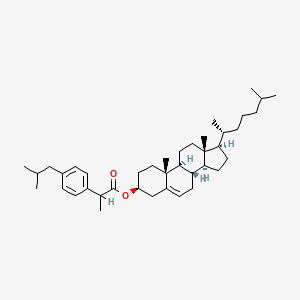
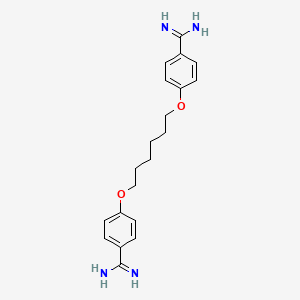
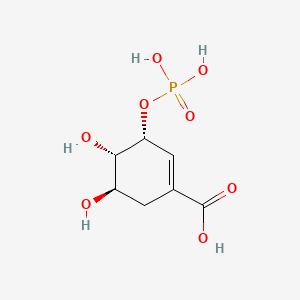
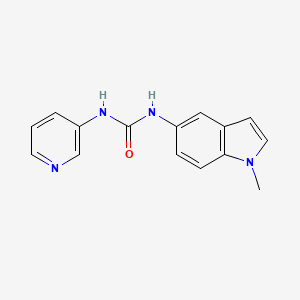
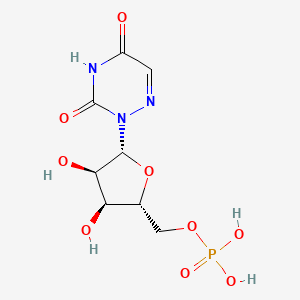

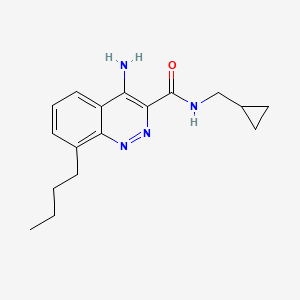
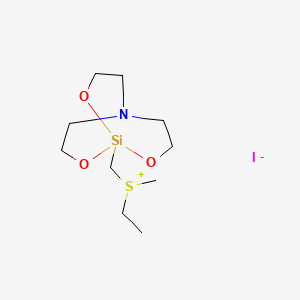
![(3S,5R,10S,13R,14R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,6,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one](/img/structure/B1206792.png)
![4-[(2-Chloroethyl-nitroso-carbamoyl)-methyl-amino]cyclohexane-1-carboxylic acid](/img/structure/B1206793.png)
